molecular formula C8H14N2O B12073571 1-Amino-cyclopropanecarboxylic acid cyclobutylamide

1-Amino-cyclopropanecarboxylic acid cyclobutylamide

Cat. No.: B12073571
M. Wt: 154.21 g/mol
InChI Key: UVWJFXAAMASFFZ-UHFFFAOYSA-N
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Description

1-Amino-cyclopropanecarboxylic acid Cyclobutylamide is a synthetic cyclopropane-based amino acid derivative offered for research purposes. This compound is structurally derived from 1-Aminocyclopropane-1-carboxylic acid (ACC), a fundamental precursor to the plant hormone ethylene . The cyclobutylamide moiety is hypothesized to alter the molecule's properties, potentially affecting its bioavailability, receptor interaction, or metabolic stability compared to the parent amino acid. Researchers are exploring this class of compounds for their potential bioactivity. Possible research applications include investigating its role as a molecular tool in plant physiology studies, examining its interaction with glutamate receptor-like (GLR) channels, which are known to be influenced by ACC , or screening for novel agrochemical or pharmaceutical leads. The full mechanism of action, pharmacological profile, and specific research applications for this particular derivative are yet to be fully characterized and represent an area for scientific exploration. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-amino-N-cyclobutylcyclopropane-1-carboxamide

InChI

InChI=1S/C8H14N2O/c9-8(4-5-8)7(11)10-6-2-1-3-6/h6H,1-5,9H2,(H,10,11)

InChI Key

UVWJFXAAMASFFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=O)C2(CC2)N

Origin of Product

United States

Biological Activity

1-Amino-cyclopropanecarboxylic acid cyclobutylamide (ACCA) is a cyclic amino acid derivative notable for its unique structure and diverse biological activities. This compound has garnered attention due to its dual role in plant metabolism and potential therapeutic applications in animal models. This article explores the biological activity of ACCA, focusing on its mechanisms, effects, and applications based on recent research findings.

  • Molecular Formula: C₈H₁₄N₂O
  • Molecular Weight: 158.20 g/mol
  • Structure: ACCA features a cyclopropane ring fused to an amino acid backbone, which contributes to its reactivity and biological functions.

Plant Metabolite Role

ACCA is primarily recognized for its role as a precursor in the biosynthesis of ethylene, a crucial plant hormone involved in various physiological processes such as fruit ripening and stress responses. Ethylene plays a significant role in enhancing plant defense mechanisms against pathogens and environmental stressors.

  • Ethylene Biosynthesis: ACCA is synthesized from methionine through a series of enzymatic reactions, ultimately leading to ethylene production. This pathway is particularly important in fruits like apples during ripening .

Neuroprotective Effects

In animal models, ACCA has shown promise as a neuroprotective agent. It interacts with neurotransmitter receptors, specifically NMDA receptors, which are implicated in excitotoxicity associated with various neurological disorders.

  • Seizure Protection: Studies indicate that ACCA can significantly reduce seizure induction and cell death in NMDA-treated hippocampal neurons, suggesting its potential therapeutic applications for epilepsy and related conditions .

Interaction with Ethylene Signaling Pathways

ACCA modulates ethylene signaling pathways, enhancing plant resilience against biotic (pathogens) and abiotic (drought) stressors. It acts by:

  • Inducing the expression of defense-related proteins.
  • Enhancing the virulence system in plants like maize, thereby improving their resistance to pathogenic assaults .

Neuroprotective Mechanism

The neuroprotective effects of ACCA are attributed to its ability to inhibit NMDA receptor-mediated excitotoxicity. This inhibition leads to:

  • Reduced neuronal cell death.
  • Potential modulation of synaptic transmission, which could influence learning and memory processes .

Research Findings

Recent studies have provided insights into the efficacy of ACCA in enhancing plant resistance and its neuroprotective properties:

  • Plant Studies:
    • A study demonstrated that applying ACCA to maize plants resulted in improved resistance against drought and fungal attacks. The compound showed a binding energy of −9.98 kcal/mol, indicating strong interactions with defense-related proteins .
    • ACCA's role as a signaling molecule was highlighted, suggesting that it may interact with other plant hormones to modulate stress responses at multiple levels .
  • Animal Studies:
    • Research indicated that ACCA effectively blocks convulsions induced by NMDA exposure, showcasing its potential as a therapeutic agent for neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityUnique Features
1-Aminocyclopropane-1-carboxylic AcidCyclic α-amino acidEthylene precursorNaturally occurring
1-Amino-cyclopropanecarboxylic AcidCyclic α-amino acidNeuroprotective effectsModulates NMDA receptors
Cyclobutane DerivativesCyclic hydrocarbonsVaries (depends on substitution)Unique ring strain
ProlineCyclic α-amino acidProtein structureNon-polar side chain

The distinctiveness of ACCA lies in its dual functionality as both a plant metabolite and a potential therapeutic agent for neurological conditions, differentiating it from other compounds with similar structures.

Scientific Research Applications

Organic Synthesis

Role in Chemical Reactions

1-Amino-cyclopropanecarboxylic acid cyclobutylamide serves as an important intermediate in organic synthesis. It is utilized for:

  • Preparation of Vinyl Compounds : The compound can be used to synthesize vinyls through various chemical transformations.
  • Formation of Imine Compounds : Decarboxylation reactions involving triketones can yield imine compounds, showcasing its utility in synthesizing complex organic molecules .

Data Table: Applications in Organic Synthesis

ApplicationDescription
Vinyl PreparationUsed as a precursor for vinyl compounds.
Imine FormationFacilitates the formation of imines via decarboxylation.

Agricultural Applications

Plant Growth Regulation

1-Amino-cyclopropanecarboxylic acid cyclobutylamide acts as a plant growth regulator. Its derivatives have been shown to enhance plant growth more effectively than traditional compounds like N-formyl-1-amino-cyclopropanecarboxylic acid. Specific applications include:

  • Ethylene Production : It plays a critical role in the biosynthesis of ethylene, a hormone essential for plant growth and development.
  • Enhancing Resistance to Stressors : Studies indicate that this compound can improve maize's resilience against drought and pathogenic attacks by modulating ethylene biosynthesis and enhancing defense mechanisms .

Case Study: Efficacy in Maize

A recent study demonstrated that applying 1-amino-cyclopropanecarboxylic acid cyclobutylamide significantly improved maize resistance to environmental stressors. The compound enhanced the expression of defense-related proteins, resulting in better productivity and yield under stress conditions .

Data Table: Agricultural Applications

ApplicationEffectiveness
Ethylene PrecursorEssential for plant growth regulation.
Stress ResistanceEnhances resilience against drought and pathogens.

Neuropharmacological Applications

Neuroprotective Properties

This compound exhibits significant neuroprotective effects, particularly against excitotoxicity mediated by NMDA receptors. Key findings include:

  • Anticonvulsant Effects : It has been shown to block convulsions induced by NMDA exposure, reducing cell death in hippocampal neurons .
  • Potential Treatment for Psychiatric Disorders : As a partial agonist at the glycine site of NMDA receptors, it may have implications for treating conditions such as anxiety and depression .

Data Table: Neuropharmacological Effects

ApplicationObserved Effects
AnticonvulsantReduces seizure induction and neuron death.
Psychiatric Treatment PotentialMay alleviate symptoms of anxiety and depression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ACCCB with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
1-Amino-cyclopropanecarboxylic acid (ACC) C₄H₇NO₂ 101.1 Cyclopropane, amino, carboxylic acid Water-soluble; involved in ethylene biosynthesis
1-(Boc-Amino)cyclopropanecarboxylic acid C₉H₁₅NO₄ 201.22 Cyclopropane, Boc-protected amine, carboxylic acid Enhanced stability; used in peptide synthesis
1-Amino-cyclobutanecarboxylic acid C₅H₉NO₂ 115.13 Cyclobutane, amino, carboxylic acid Increased ring strain; altered metabolic stability
1-Amino-cyclopropanecarboxylic acid ethyl ester C₆H₁₁NO₂ 129.16 Cyclopropane, amino, ethyl ester Lipophilic; used as a prodrug
ACCCB C₈H₁₂N₂O₂ 168.20 Cyclopropane, amino, cyclobutylamide Rigid bicyclic structure; moderate solubility in polar aprotic solvents

Key Observations :

  • Solubility : ACCCB’s cyclobutylamide group reduces water solubility compared to ACC but improves lipid membrane permeability relative to the ethyl ester derivative .
  • Stability: The amide bond in ACCCB confers greater hydrolytic stability than the ester group in 1-amino-cyclopropanecarboxylic acid ethyl ester .
Spectroscopic and Conformational Analysis

Gas-phase studies of ACC reveal a planar cyclopropane ring with intramolecular hydrogen bonding between the amino and carboxyl groups . In contrast, ACCCB’s cyclobutylamide group likely disrupts this planar arrangement, inducing non-coplanar conformations that affect its interaction with biological targets . Infrared (IR) and nuclear magnetic resonance (NMR) data for ACCCB remain speculative but are expected to show distinct amide carbonyl stretches (~1650–1700 cm⁻¹) and cyclopropane ring proton shifts (δ 1.5–2.5 ppm) .

Preparation Methods

Alkylation Cyclization of Nitro Acetate Derivatives

The Chinese patent CN103864635A outlines a three-step synthesis of ACC from nitroacetic acid esters (e.g., ethyl nitroacetate) and 1,2-dihaloethane (e.g., 1,2-dibromoethane):

  • Hydrocarbonylation cyclization : Nitroacetic acid ester reacts with 1,2-dihaloethane in dichloromethane under reflux (80–120°C) with sodium carbonate or wormwood salt as a catalyst.

  • Nitro reduction : The intermediate undergoes reduction with tin(II) chloride in methanol or ethanol at 15–20°C.

  • Carboxyl hydrolysis : The product is hydrolyzed with NaOH or KOH in methanol/ethanol under reflux (70–90°C).

This method yields ACC with high purity after crystallization in 95% ethanol.

Pyrolysis of Pyrazoline Intermediates

US Patent 4367344A describes an alternative route using 2-acylamino-4-methylthio-butanoic acid esters:

  • Diazomethane reaction : The ester reacts with diazomethane to form a pyrazoline intermediate.

  • Pyrolysis : Heating the pyrazoline at elevated temperatures induces cyclopropane ring formation.

  • Saponification : Alkaline hydrolysis of the ester yields ACC.

While effective, diazomethane’s toxicity and explosiveness limit this method’s scalability.

Amidation of ACC with Cyclobutylamine

The conversion of ACC to its cyclobutylamide derivative involves activating the carboxylic acid group for nucleophilic attack by cyclobutylamine.

Acyl Chloride Intermediate Route

  • Activation : ACC is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane to form the acyl chloride.

  • Amidation : Cyclobutylamine is added dropwise at 0–5°C, followed by stirring at room temperature.

  • Workup : The crude product is purified via recrystallization or column chromatography.

Example Conditions :

StepReagent/SolventTemperatureYield*
ActivationSOCl₂, CH₂Cl₂Reflux85–90%
AmidationCyclobutylamine0–25°C75–80%
*Yields estimated based on analogous reactions.

Coupling Agent-Mediated Synthesis

Modern methods employ carbodiimide-based coupling agents (e.g., EDCI, DCC) with catalytic DMAP:

  • Activation : ACC, EDCI, and HOBt are dissolved in DMF or THF.

  • Amine addition : Cyclobutylamine is introduced, and the reaction is stirred for 12–24 hours.

  • Purification : The product is isolated via aqueous workup and chromatography.

Advantages : Higher selectivity and milder conditions compared to acyl chloride routes.

Stereoselective Synthesis

For enantiomerically pure 1-amino-cyclopropanecarboxylic acid cyclobutylamide, enzymatic resolution is critical. A method adapted from PubMed’s vinyl-ACCA synthesis uses Alcalase 2.4L to resolve racemic ACC precursors:

  • Racemic ACC synthesis : Dialkylation of a glycine Schiff base with trans-1,4-dibromo-2-butene.

  • Enzymatic resolution : Alcalase selectively hydrolyzes one enantiomer, yielding >99% ee ACC.

  • Amidation : Resolved ACC is coupled with cyclobutylamine as described above.

Comparative Analysis of Methods

MethodKey StepsAdvantagesLimitations
Nitroacetate routeAlkylation, reduction, hydrolysisScalable, avoids toxic reagentsMulti-step, moderate yields
Pyrazoline pyrolysisDiazomethane reaction, pyrolysisDirect cyclopropane formationHazardous reagents, low scalability
Enzymatic resolutionRacemic synthesis, enzymatic stepHigh enantiomeric purityCostly enzymes, optimization needed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-amino-cyclopropanecarboxylic acid derivatives, and how can reaction yields be improved?

  • Methodological Answer : A two-step approach is commonly employed: (1) Cyclopropanation via [2+1] cycloaddition using diazo compounds, followed by (2) amidation with cyclobutylamine. Yield optimization often involves adjusting reaction temperature (e.g., 0–5°C for cyclopropanation to minimize side reactions) and using coupling agents like HATU for efficient amidation . Purification via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures high purity (>98%) .

Q. What safety protocols are critical for handling 1-amino-cyclopropanecarboxylic acid derivatives in laboratory settings?

  • Methodological Answer : Use nitrile gloves and fume hoods to avoid inhalation or skin contact. Storage should be in airtight containers at –20°C under inert gas (argon) to prevent degradation. In case of accidental exposure, rinse affected areas with water for 15 minutes and consult a physician immediately, providing the SDS for reference .

Q. How can researchers confirm the structural identity of 1-amino-cyclopropanecarboxylic acid cyclobutylamide?

  • Methodological Answer : Combine LC-MS (ESI+ mode) for molecular ion confirmation (e.g., [M+H]+ at m/z 183.1) with 1^1H NMR (DMSO-d6, 500 MHz) to verify cyclopropane ring protons (δ 1.2–1.5 ppm) and cyclobutylamide NH signals (δ 7.8–8.1 ppm) .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : Hydrolysis of the cyclobutylamide group is a primary stability concern. Store lyophilized samples at –80°C with desiccants (silica gel) to minimize moisture-induced degradation. Stability assays using accelerated aging (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. How do contradictory data on enzymatic activity of ACC derivatives in ethylene biosynthesis arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from variations in plant tissue (e.g., root vs. leaf) or assay conditions (pH, cofactors like Fe²⁺). Use standardized protocols (e.g., ACC oxidase activity measured via GC-MS ethylene quantification at 25°C, pH 7.4) and include internal controls (e.g., aminoxyacetic acid as an ACC synthase inhibitor) .

Q. What strategies are effective in designing peptidomimetics using cyclopropane-cyclobutylamide scaffolds?

  • Methodological Answer : Incorporate the rigid cyclopropane ring to mimic peptide β-turns. Use molecular docking (AutoDock Vina) to assess binding to target receptors (e.g., GPCRs). Optimize solubility via N-methylation or PEGylation while retaining bioactivity .

Q. How can stereochemical purity of chiral cyclopropane derivatives be validated?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography (Cu-Kα radiation) or comparative CD spectroscopy with known standards .

Q. What experimental designs are recommended for studying synergistic effects of ACC derivatives in plant stress responses?

  • Methodological Answer : Use transcriptomic profiling (RNA-seq) of Arabidopsis thaliana treated with ACC cyclobutylamide under drought stress. Pair with ethylene-insensitive mutants (etr1-1) to isolate ACC-specific pathways. Validate via qPCR of stress-responsive genes (e.g., RD29A, COR15A) .

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